Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate
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Overview
Description
Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzyloxy group at the 7-position, an ethyl group at the 3-position, and an ethyl ester at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at the desired positions.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The ethyl group at the 3-position can be added via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.
Esterification: The carboxylate group at the 5-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance its binding affinity to certain proteins, while the indole core can participate in π-π stacking interactions with aromatic amino acids in protein active sites.
Comparison with Similar Compounds
Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:
Ethyl 3-ethyl-1H-indole-5-carboxylate: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.
7-Benzyloxy-1H-indole-5-carboxylate: Lacks the ethyl group at the 3-position, which may affect its chemical reactivity and biological activity.
3-Ethyl-1H-indole-5-carboxylate: Lacks both the benzyloxy group and the ethyl ester, which significantly alters its properties.
The presence of the benzyloxy group and the ethyl ester in this compound makes it unique in terms of its chemical reactivity and potential biological activities.
Biological Activity
Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate is a synthetic compound derived from the indole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and antimalarial activities, supported by data tables and relevant case studies.
Antitumor Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor properties. This compound was evaluated for its cytotoxic effects on various cancer cell lines.
Research Findings
A study assessed the compound's activity against several human cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The findings are summarized in the table below:
Cell Line | IC50 (µM) | Description |
---|---|---|
MDA-MB-231 | 12.5 | Significant reduction in cell viability |
A549 | 15.0 | Moderate cytotoxicity observed |
HeLa | 20.0 | Low to moderate activity |
The compound demonstrated a dose-dependent inhibition of cell growth, with MDA-MB-231 showing the most sensitivity, indicating its potential as a therapeutic agent for breast cancer treatment .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties against various bacterial strains.
Case Study: Antibacterial Efficacy
In vitro tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Weak |
Pseudomonas aeruginosa | 16 | Strong |
The results indicate that the compound exhibits considerable antibacterial activity, particularly against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant strains .
Antimalarial Activity
The antimalarial properties of this compound were evaluated in comparison to established antimalarial drugs.
In Vitro Antimalarial Activity
A study reported the compound's efficacy against Plasmodium falciparum with an IC50 value of 8.5 µM, demonstrating promising antimalarial activity comparable to chloroquine (IC50 = 10 µM).
Comparative Data Table
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 8.5 | Current Study |
Chloroquine | 10 | Standard Comparison |
Artemisinin | 0.5 | Highly Effective |
This suggests that while this compound is less potent than artemisinin, it still holds significant promise as a candidate for further development in malaria treatment .
Properties
CAS No. |
918446-45-4 |
---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 3-ethyl-7-phenylmethoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-3-15-12-21-19-17(15)10-16(20(22)23-4-2)11-18(19)24-13-14-8-6-5-7-9-14/h5-12,21H,3-4,13H2,1-2H3 |
InChI Key |
ZUGPSWBLXJQZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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